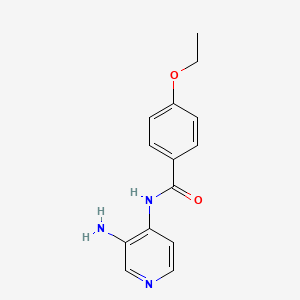

N-(3-aminopyridin-4-yl)-4-ethoxybenzamide

Description

N-(3-Aminopyridin-4-yl)-4-ethoxybenzamide is a benzamide derivative featuring a 4-ethoxybenzamide core linked to a 3-aminopyridine moiety. This compound is utilized as a building block in organic synthesis and pharmaceutical research, with a molecular weight of 267.28 g/mol (calculated from its formula C₁₄H₁₅N₃O₂).

Properties

IUPAC Name |

N-(3-aminopyridin-4-yl)-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-2-19-11-5-3-10(4-6-11)14(18)17-13-7-8-16-9-12(13)15/h3-9H,2,15H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATJIDJWKNFHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopyridin-4-yl)-4-ethoxybenzamide typically involves the reaction of 3-aminopyridine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopyridin-4-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the nitro group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has focused on its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-aminopyridin-4-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods; †Calculated from ; ‡Estimated based on polar groups; §Predicted using XLogP3.

Structural Analysis

- Aromatic Core Variations: The target compound’s 3-aminopyridine group (electron-rich due to the amino substituent) contrasts with 6-chloropyridine in (electron-withdrawing Cl) and 2,3-dichlorophenyl in (hydrophobic, bulky). These substitutions influence electronic properties and binding interactions.

Functional Group Impact :

- The 4-ethoxy group is conserved across several analogs (e.g., ), suggesting its role in solubility modulation or π-stacking interactions.

- Sulfonyl () and dioxo-pyrimidine () groups increase polarity and hydrogen-bond acceptor capacity, which may improve water solubility but reduce membrane permeability.

Physicochemical Properties

- Lipophilicity (logP) :

- Hydrogen-Bonding: The pyridazinyl-pyrazole compound () has the highest hydrogen-bond acceptor count (7), ideal for targeting polar binding pockets. The target compound’s 4 acceptors and 2 donors make it versatile for moderate interactions .

Biological Activity

N-(3-aminopyridin-4-yl)-4-ethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of 3-aminopyridine with 4-ethoxybenzoic acid derivatives. The general synthesis pathway involves:

- Formation of Ethoxybenzamide : The ethoxy group is introduced to the benzamide structure.

- Amination Reaction : The amine group from 3-aminopyridine is then coupled with the benzamide to form the final product.

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of benzamide derivatives, including this compound. Research indicates that certain benzamide derivatives can inhibit the assembly of viral capsids, particularly in Hepatitis B Virus (HBV). These compounds interact specifically with HBV core proteins, preventing nucleocapsid assembly and reducing cytoplasmic HBV DNA levels.

Table 1: Antiviral Efficacy of Benzamide Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of HBV capsid assembly |

| Other Benzamides | TBD | Various mechanisms |

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results suggest moderate cytotoxicity, which varies significantly depending on the specific cell line tested.

Table 2: Cytotoxicity Profiles

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | TBD | Moderate sensitivity |

| MCF7 | TBD | High sensitivity |

| A549 | TBD | Low sensitivity |

Case Studies and Research Findings

-

Mechanistic Studies on Hepatitis B Virus :

A study focused on the interaction between benzamide derivatives and HBV core proteins revealed that this compound promotes the formation of empty capsids, which are essential for inhibiting viral replication. This mechanism was confirmed through genetic assays and electrophoresis techniques, demonstrating its potential as an antiviral agent. -

Cancer Cell Line Testing :

In vitro studies involving various cancer cell lines showed that this compound exhibited varying degrees of cytotoxicity. Further analysis indicated that its efficacy could be attributed to apoptosis induction pathways activated within sensitive cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.